1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione
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Overview
Description
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol It is a derivative of pyrrolidine-2,5-dione, featuring a benzyl group and two methyl groups attached to the pyrrolidine ring
Preparation Methods
The synthesis of 1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione typically involves the reaction of benzylamine with 3,3-dimethylglutaric anhydride under controlled conditions . The reaction is carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to reflux. After completion, the product is purified using recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-Benzyl-3,3-dimethylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1,3-Dimethylpyrrolidine-2,5-dione: Lacks the benzyl group, resulting in different chemical and biological properties.
1-Benzylpyrrolidine-2,5-dione: Lacks the two methyl groups, which may affect its reactivity and biological activity.
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents, leading to a wide range of applications and activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15NO2/c1-13(2)8-11(15)14(12(13)16)9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
SXMOKGOPRRSDNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)N(C1=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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